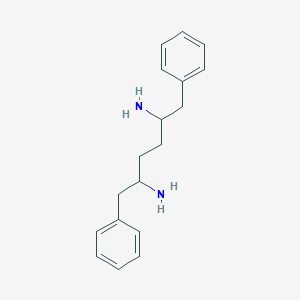

1,6-Diphenylhexane-2,5-diamine

Description

Significance of Chiral Diamines in Modern Synthetic Chemistry

Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter, making them asymmetric. This chirality is of immense importance in modern synthetic chemistry. sigmaaldrich.comresearchgate.net They are frequently employed as essential building blocks for the synthesis of complex, biologically active molecules and pharmaceuticals. sigmaaldrich.comacs.org The development of efficient methods to create diverse libraries of chiral amines is a key area of research, as these compounds are crucial for producing therapeutic agents and other bioactive molecules. rsc.org

One of the most prominent roles of chiral diamines is as ligands in asymmetric catalysis. sigmaaldrich.comresearchgate.net By coordinating with a metal center, they can create a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another. researchgate.net This is a fundamental concept in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is often a critical requirement in the pharmaceutical industry. angenechemical.com The discovery and application of chiral diamines have significantly advanced the fields of organic synthesis, diboron (B99234) chemistry, and pericyclic reactions. rsc.org For instance, chiral 1,2-diphenylethylenediamine is a widely utilized chiral auxiliary and ligand that has been produced on a large scale. rsc.org The ongoing development of novel chiral diamines continues to open new pathways in chemical reaction processes and catalysis. rsc.org

Overview of Research Trajectories for 1,6-Diphenylhexane-2,5-diamine

Research concerning this compound has primarily focused on its stereoisomers, particularly the (2R,5R) configuration, and their application in synthesis. A significant area of investigation has been the development of methods for preparing stereochemically pure forms of the compound. patsnap.com These methods often involve chiral synthesis routes to obtain the desired stereoisomer. chembk.comchembk.com

The (2R,5R)-1,6-diphenylhexane-2,5-diamine stereoisomer, often in its dihydrochloride (B599025) salt form, is recognized as a valuable building block and intermediate in organic synthesis. chembk.comchembk.com One of its key applications is as a precursor in the synthesis of more complex molecules. For example, it is a key intermediate in the production of Cobicistat, a pharmacokinetic enhancer used in antiviral therapies.

Furthermore, this chiral diamine serves as a ligand precursor in asymmetric catalysis. Its unique structure and stereochemistry make it useful for enabling the selective formation of other chiral compounds. angenechemical.com Research has explored its utility as a catalyst in stereoselective synthesis reactions to produce specific chiral target compounds. chembk.comchembk.com The compound's ability to facilitate a variety of bond-forming reactions and its compatibility with numerous functional groups underscore its versatility as a tool for organic chemists. angenechemical.com Another synthetic application that has been demonstrated is its use in the creation of the core unit of certain HIV protease inhibitors. wiley.com

Data Tables

Physicochemical Properties of (2R,5R)-1,6-Diphenylhexane-2,5-diamine and its Dihydrochloride Salt

| Property | Value |

|---|---|

| (2R,5R)-1,6-diphenylhexane-2,5-diamine | |

| CAS Number | 144186-34-5 chemsrc.com |

| (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride | |

| CAS Number | 1247119-31-8 angenechemical.com |

| Molecular Formula | C₁₈H₂₆Cl₂N₂ ambeed.com |

| Molecular Weight | 341.32 g/mol angenechemical.com |

| Appearance | White crystalline solid chembk.com |

| Melting Point | >200°C (decomposes) chembk.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-diphenylhexane-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVQBUFULGSGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantiopurification

Stereoselective Synthesis Approaches for Chiral 1,6-Diphenylhexane-2,5-diamine

The controlled synthesis of specific stereoisomers of this compound is paramount for its use in asymmetric synthesis and pharmaceutical applications. Various strategies have been developed to achieve high enantiomeric purity, including asymmetric catalysis, chiral resolution, and stereoselective functionalization of precursors.

Asymmetric Catalysis in Diamine Construction

Asymmetric catalysis offers an efficient route to enantiomerically enriched diamines by employing chiral catalysts to control the stereochemical outcome of the reaction. For the construction of vicinal and 1,3-diamines, sequential palladium and rhodium catalysis has been explored. This approach can facilitate the synthesis of optically active, polyfunctionalized diamines from racemic starting materials nih.gov. While specific applications of this methodology to this compound are not extensively detailed in publicly available literature, the principles of asymmetric allylic amination followed by diastereoselective oxidative cyclization are applicable to analogous structures nih.gov.

Iridium-catalyzed asymmetric cascade reactions have also been developed for the enantioselective synthesis of vicinal diamines. These reactions can proceed with high regio- and enantioselectivities for a broad scope of substrates under mild conditions doi.org. The development of chiral iridium complexes is an active area of research, with the potential for application in the synthesis of complex chiral amines like this compound.

Chiral Resolution and Separation Techniques

Chiral resolution is a widely used method for separating racemic mixtures of chiral compounds. This technique relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization due to their different physical properties wikipedia.orgpharmtech.com.

For chiral amines such as this compound, acidic resolving agents are commonly employed. A patent application describes a method for preparing stereochemically pure this compound, suggesting that resolution techniques are a viable and practiced approach for obtaining the desired stereoisomers justia.com. While the specific resolving agent used for this compound is not detailed in the available abstract, common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid wikipedia.orgnih.gov. The process typically involves the formation of diastereomeric salts, fractional crystallization, and subsequent liberation of the enantiomerically pure amine.

| Resolving Agent Type | Example | Principle of Separation |

| Chiral Acid | Tartaric Acid | Forms diastereomeric salts with the racemic amine, which are separated by fractional crystallization. |

| Chiral Acid | Mandelic Acid | Forms diastereomeric salts with differing solubilities, allowing for separation. |

| Chiral Acid | Camphorsulfonic Acid | Creates diastereomeric salts that can be resolved through crystallization. |

Strategies for Stereoselective Alkylation and Precursor Functionalization

The stereoselective synthesis of this compound can also be approached through the functionalization of prochiral precursors or the stereoselective alkylation of chiral intermediates. The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, which share a similar structural motif, often involves the diastereoselective addition of Grignard reagents to chiral imines or oxazolidines derived from chiral auxiliaries like (R)-phenylglycinol nih.gov. This strategy allows for the controlled installation of the desired stereocenters.

Furthermore, catalytic asymmetric C–H insertion of carbenes into a pyrrolidine moiety using rhodium(II) catalysts has been shown to produce C2-symmetrical pyrrolidines with high enantio- and diastereocontrol nih.gov. Such strategies could potentially be adapted for the synthesis of the acyclic this compound by employing suitable precursors.

Racemization, Deracemization, and Optical Inversion Processes

Techniques for Kinetic Resolution Enhancement

Kinetic resolution is a process where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer livescience.io. However, the maximum yield of the desired enantiomer is limited to 50%. To overcome this limitation, dynamic kinetic resolution (DKR) is employed. In DKR, the kinetic resolution is coupled with in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product wikipedia.orgprinceton.edu.

The combination of enzymatic resolution with metal-catalyzed racemization has proven to be a powerful tool for the DKR of amines researchgate.net. For instance, a lipase can be used to selectively acylate one enantiomer of the amine, while a metal catalyst, such as a ruthenium or palladium complex, continuously racemizes the unreacted amine enantiomer researchgate.net. This approach has been successfully applied to a variety of primary amines and could be a viable strategy for the enantiopurification of this compound.

| DKR Component | Function | Example |

| Resolution Catalyst | Enantioselective acylation of one amine enantiomer | Candida antarctica lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the unreacted amine enantiomer | Ruthenium or Palladium complexes |

Catalytic Racemization for Improved Enantiomeric Yields

An efficient racemization catalyst is a key component of a successful DKR process. Ruthenium-catalyzed racemization of amines under transfer hydrogenation conditions has been shown to be effective and compatible with a wide range of functional groups researchgate.net. Another notable advancement is the development of iridium-based catalysts, such as the SCRAM catalyst (pentamethylcyclopentadienyliridium (III) iodide dimer), which can efficiently racemize optically active amines under mild conditions researchgate.net. This catalyst operates by dehydrogenating the amine to an imine, which then gets reduced back to the racemic amine. The mild conditions are often compatible with enzymes used in the resolution step of a DKR process.

The development of such robust racemization catalysts is crucial for designing efficient processes to convert a stereoisomeric mixture of this compound into a single, desired enantiomer, thereby maximizing the yield of the valuable chiral intermediate. A patent application mentioning a novel stereochemical mixture of 1,6-diaryl-2,5-diaminohexanes and methods for their preparation suggests that such racemization and resolution-racemization-recycle processes are industrially relevant for this class of compounds justia.com.

Chemo-enzymatic and Biocatalytic Routes to Chiral Diamines

The synthesis of chiral amines through biocatalysis, particularly using transaminase (TA) enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.govmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity, offering a direct route to enantiopure amines. nih.govnih.gov

The primary challenge in transaminase-catalyzed reactions is often an unfavorable thermodynamic equilibrium, which can limit product yields. scienceopen.com To overcome this, several strategies have been developed. One common approach is the use of a large excess of the amine donor, such as isopropylamine or alanine. mdpi.com However, this can lead to challenges in downstream processing and may not be economically viable on an industrial scale.

A more sophisticated strategy involves the use of "smart" amine donors that, after amine transfer, are converted into a product that is removed from the equilibrium. For instance, diamine donors like ortho-xylylenediamine can be used. scienceopen.com Upon donating an amino group, the resulting amino aldehyde spontaneously cyclizes and polymerizes, effectively driving the reaction forward. scienceopen.com This method allows for high conversions using only a single equivalent of the amine donor. scienceopen.com

The application of transaminases for the synthesis of this compound would likely involve the corresponding diketone, 1,6-diphenylhexane-2,5-dione, as the substrate. The choice of the transaminase enzyme would be critical, and protein engineering techniques, such as directed evolution, could be employed to develop variants with high activity and selectivity for this specific substrate. nih.govnih.gov

The table below illustrates a hypothetical comparison of different biocatalytic approaches for the synthesis of a chiral diamine, highlighting key reaction parameters.

| Approach | Amine Donor | Donor Equivalents | Key Advantage | Potential Yield | Enantiomeric Excess (ee) |

| Excess Amine Donor | Isopropylamine | 5-10 | Simple setup | Moderate to High | >99% |

| "Smart" Amine Donor | ortho-Xylylenediamine | 1 | Favorable equilibrium | High | >99% |

| Enzymatic Cascade | Alanine | Catalytic | In situ cofactor/donor regeneration | High | >99% |

This table presents generalized data based on published results for various chiral amines and is intended to be illustrative.

Process Development and Industrial Synthesis Considerations

The successful transition of a biocatalytic synthesis from the laboratory to an industrial scale requires careful consideration of several process development factors. scispace.com For the synthesis of this compound, these considerations would be paramount to achieving an economically viable and sustainable manufacturing process.

Cofactor Recycling: Transaminases rely on the expensive cofactor pyridoxal-5'-phosphate (PLP). nih.gov Efficient recycling of this cofactor is crucial for the economic feasibility of the process. nih.gov In whole-cell systems, cofactor regeneration occurs naturally. In processes using isolated enzymes, a secondary enzyme system, such as an alanine dehydrogenase, can be coupled to the main reaction to regenerate the active form of the cofactor. nih.gov

Downstream Processing and Purification: The purification of the final chiral diamine product to the required level of enantiomeric and chemical purity is a critical step. nih.gov This typically involves a series of operations including extraction, crystallization, and chromatography. The choice of purification strategy will depend on the physical and chemical properties of this compound and the impurities present in the reaction mixture. High-throughput screening methods, such as those employing fluorescence or circular dichroism, can be used to rapidly determine the enantiomeric excess (ee) of the product during process optimization. nih.govnih.gov

The following table summarizes key considerations for the industrial synthesis of a chiral diamine like this compound.

| Process Parameter | Objective | Common Strategies |

| Enzyme Cost | Minimize | Enzyme immobilization for reuse, protein engineering for higher activity. |

| Cofactor Cost | Minimize | Whole-cell biocatalysis, enzymatic cofactor regeneration systems. |

| Reaction Equilibrium | Drive to completion | Use of "smart" donors, in situ product removal, enzymatic cascades. |

| Product Purity | Maximize | Optimized downstream processing (crystallization, chromatography). |

| Process Efficiency | Maximize | Continuous flow processing, process intensification. |

This table provides a general overview of industrial process considerations for biocatalytic chiral amine synthesis.

Elucidation of Chemical Reactivity and Transformation Pathways

Fundamental Chemical Reactivity of the Diamine Functionality

The two primary amine groups in 1,6-diphenylhexane-2,5-diamine are nucleophilic and basic, allowing them to participate in a wide array of fundamental organic reactions. These reactions are foundational to its use as a versatile building block in organic synthesis.

The amine functionalities of this compound can undergo oxidation through various chemical methods. The specific products formed depend on the oxidizing agent and reaction conditions employed. While detailed electrochemical studies providing specific redox potentials for this compound are not extensively documented in the provided literature, the general behavior of vicinal diamines suggests potential for redox activity. researchgate.netosti.gov The oxidation of primary amines can lead to the formation of imines, which may undergo further reactions.

Conversely, as a saturated aliphatic diamine, the molecule is in a reduced state. Reduction reactions are not typically applied to the diamine itself but are crucial in its synthesis, for example, through the reduction of corresponding diazides or reductive amination of diones. thieme-connect.comnih.gov The electrochemical properties of related diamino-quinone systems have been studied, indicating that the introduction of amine groups significantly influences the redox potentials of the parent molecule. osti.gov Studies on cobalt complexes with different ligands, including diamines, also highlight the role of the ligand structure in the redox processes of the metal center, which can be relevant in catalytic cycles involving such diamines. researchgate.net

The lone pair of electrons on the nitrogen atoms makes the amine groups in this compound effective nucleophiles. They readily participate in nucleophilic substitution reactions with various electrophiles, most notably in acylation and alkylation reactions.

Acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is a common transformation. This reaction leads to the formation of stable amide bonds and is a key step in the synthesis of more complex molecules. For instance, the (2S,3S,5S)-stereoisomer of 2,5-diamino-1,6-diphenylhexan-3-ol is acylated with (2,6-dimethylphenoxy)acetyl chloride as part of the synthesis of the pharmaceutical agent Lopinavir. nih.gov This highlights the chemoselectivity and efficiency of the acylation process on the amine groups.

Alkylation involves the reaction of the diamine with alkyl halides or other alkylating agents. europa.eu This process can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. While specific examples for this compound are not detailed, the alkylation of hexane-1,6-diamine is a well-established method for producing N-alkylated derivatives.

Table 1: Nucleophilic Substitution Reactions of the Amine Groups

| Reaction Type | Reagent Example | Functional Group Formed | Application Context |

| Acylation | (2,6-dimethylphenoxy)acetyl chloride | Amide | Intermediate step in Lopinavir synthesis. nih.gov |

| Carbamoylation | Phenylchloroformate | Carbamate (B1207046) | Synthesis of protected amines. nih.gov |

| Alkylation | Propyl Bromide (by analogy) | Secondary/Tertiary Amine | General method for N-alkylation of diamines. |

Advanced Synthetic Transformations Involving this compound

Beyond fundamental reactivity, this compound serves as a key precursor in advanced synthetic applications, including catalytic carbonylation and diverse derivatization strategies to build molecular complexity.

The reaction of diamines with carbonyl sources is a standard method for the synthesis of ureas. This compound can react with phosgene (B1210022) or its equivalents in a carbonylation reaction to form cyclic or polymeric ureas. The formation of a urea (B33335) impurity has been noted in the context of Cobicistat synthesis, a process that utilizes this diamine as a starting material. synzeal.com

Modern synthetic methods often employ catalytic, phosgene-free routes for urea formation. These can include oxidative carbonylation using carbon monoxide or reactions with non-toxic carbonyl sources like dimethyl carbonate or even urea itself in trans-ureation reactions. europa.eu Such catalytic processes are atom-economical and align with green chemistry principles, representing an advanced application of the diamine's reactivity. u-tokyo.ac.jp

The versatility of this compound is further demonstrated by its extensive use in derivatization and functional group interconversion (FGI) reactions. google.com The amine groups can be transformed into a wide range of other functionalities, significantly diversifying the molecular scaffold for various applications, particularly in medicinal chemistry.

A primary strategy for derivatization involves the formation of carbamates, which serve both as protecting groups and as critical linkages in bioactive molecules. For example, the diamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield a mono-Boc protected intermediate, which can then be used in subsequent synthetic steps. google.com In another example, reaction with (5-thiazolylmethyl)(4-nitrophenyl)carbonate leads to the formation of a thiazolylmethyl carbamate derivative, a key structure in the synthesis of Cobicistat. nih.govsynzeal.com These transformations showcase how the nucleophilicity of the amine is harnessed to introduce complex functional groups.

Functional group interconversions can, in principle, transform the amine groups into other functionalities such as halides or azides, although these are less common starting from the amine. vanderbilt.edu More frequently, the diamine itself is the product of an FGI, such as the reduction of a diazide. thieme-connect.com

Table 2: Examples of Derivatization of this compound

| Reagent | Resulting Functional Group/Derivative | Purpose/Application Context |

| Di-tert-butyl dicarbonate (DIBOC) | tert-butyl carbamate (Boc-amine) | Protection of one amine group for selective reaction at the other. google.com |

| Bis(thiazol-5-ylmethyl) carbonate | Thiazolylmethyl carbamate | Synthesis of Dithiazole Diamine Impurity, related to Cobicistat. synzeal.com |

| (2,6-dimethylphenoxy)acetic acid | N-Acylated diamine (Amide) | Synthesis of Lopinavir and related impurities. nih.gov |

| L-pyroglutamic acid | Diastereomeric salt formation | Chiral resolution and purification. nih.gov |

Applications As Chiral Catalysts and Ligands in Asymmetric Synthesis

Design and Development of Metal-Diamine Complexes

The efficacy of chiral diamines like 1,6-diphenylhexane-2,5-diamine is realized when they are coordinated with a metal center to form a chiral catalyst. The design of these metal-diamine complexes is fundamental to their function in asymmetric synthesis. The diamine acts as a bidentate ligand, binding to the metal through its two nitrogen atoms to form a stable chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal's active site.

The stereochemical outcome of a catalyzed reaction is directly influenced by the precise three-dimensional arrangement of the ligand around the metal. The bulky phenyl groups on the this compound backbone play a crucial role in this arrangement, creating specific steric hindrance that dictates how a substrate can approach the metal center. This steric control is a key principle in achieving high enantioselectivity, as it favors the formation of one enantiomer over the other. Researchers can modify the diamine structure or the metal precursor to fine-tune the electronic and steric properties of the resulting complex, thereby optimizing its catalytic activity and selectivity for a specific transformation.

Catalytic Performance in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, and chiral diamine-metal complexes are often employed as catalysts. While specific performance data for catalysts derived solely from this compound is not extensively detailed in readily available literature, the performance of analogous chiral 1,2-diamine ligands in complex with metals like ruthenium or rhodium provides insight into their potential.

In a typical asymmetric hydrogenation of a prochiral ketone or olefin, the substrate coordinates to the chiral metal catalyst. The pre-existing chirality of the diamine ligand directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer of the product alcohol or alkane. The efficiency of these catalysts is measured by the enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF). For similar systems, high enantioselectivities (often >90% ee) are commonly achieved. The performance is highly dependent on reaction conditions such as solvent, temperature, and hydrogen pressure, as well as the specific structure of the substrate.

Table 1: Representative Performance of Chiral Diamine-Metal Catalysts in Asymmetric Hydrogenation (Note: This table is illustrative of the performance of the general class of chiral diamine catalysts, as specific data for this compound is limited.)

| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | [RuCl2(diphosphine)(diamine)] | 1-Phenylethanol | >99 | up to 99 |

| Methyl acetoacetate | [Ru(diamine)(arene)Cl]Cl | Methyl 3-hydroxybutyrate | 100 | up to 98 |

| Tiglic Acid | [Rh(diamine)(diene)]BF4 | (S)-2-Methylbutanoic acid | 100 | >95 |

Utility in Other Enantioselective Transformations

Beyond hydrogenation, chiral diamines and their metal complexes are versatile catalysts for a range of other enantioselective transformations. Their ability to form well-defined chiral pockets makes them suitable for reactions that require precise control of stereochemistry. myskinrecipes.com These transformations are crucial for building complex molecules with multiple stereocenters.

Examples of such transformations where ligands derived from chiral diamines have shown utility include:

Asymmetric Transfer Hydrogenation: Using a hydrogen source like isopropanol or formic acid instead of H2 gas, these catalysts can reduce ketones and imines with high enantioselectivity.

Enantioselective C-C Bond Forming Reactions: This includes reactions like asymmetric aldol, Mannich, and Michael reactions, where the chiral catalyst controls the stereoselective formation of new carbon-carbon bonds.

Asymmetric Cycloadditions: In reactions such as Diels-Alder or [3+2] cycloadditions, the chiral Lewis acidic metal complex can direct the facial selectivity of the approach of the reacting partners.

The utility of this compound as a precursor to ligands for these reactions is an area of ongoing research, aiming to expand the toolkit of synthetic chemists for producing enantiopure pharmaceuticals and fine chemicals. myskinrecipes.com

Scope and Limitations as a Versatile Chiral Auxiliary

As a chiral auxiliary, this compound possesses several advantageous features. Its C2-symmetry can simplify the analysis of reaction products and mechanisms. The rigid backbone, when incorporated into a catalyst, provides a well-defined stereochemical environment, which is often a prerequisite for high enantioselectivity. Furthermore, the diamine functionality allows for straightforward derivatization, enabling the synthesis of a library of related ligands with tuned properties.

However, there are also limitations. The synthesis of enantiopure this compound can be a multi-step and costly process. The catalytic efficiency of its metal complexes can be highly substrate-dependent; a catalyst that works well for one type of ketone may show poor selectivity for a slightly different one. This lack of broad substrate scope can necessitate extensive screening and optimization for each new application. Additionally, the catalyst's performance can be sensitive to impurities and reaction conditions, requiring careful control to ensure reproducibility. Despite these challenges, the value of this compound as a chiral building block for the development of specialized and highly effective asymmetric catalysts remains significant in synthetic chemistry. myskinrecipes.com

Integration in Advanced Materials and Polymer Science

Polymerization Reactions Utilizing Diamine Monomers

Diamine monomers are fundamental building blocks in step-growth polymerization, most notably for the synthesis of polyamides and polyimides. nih.gov The primary amino groups (-NH2) of the diamine serve as reactive sites for condensation reactions with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. nih.gov

One common method for synthesizing polyamides is direct polycondensation, which can be facilitated by phosphorylation techniques (e.g., the Yamazaki reaction) using reagents like triphenyl phosphite (B83602) and pyridine. researchgate.netcsic.es In this process, a diamine like 1,6-Diphenylhexane-2,5-diamine would react with a dicarboxylic acid, eliminating water to form repeating amide linkages (-CO-NH-), which constitute the polymer backbone. researchgate.net Another prevalent method is low-temperature solution polycondensation, where a diamine is reacted with a diacid chloride. mdpi.com This reaction is typically faster and avoids the high temperatures that can cause side reactions. A more recent, environmentally benign approach involves the catalytic dehydrogenation of diols and diamines, which produces polyamides with only molecular hydrogen as a byproduct. nih.govresearchgate.netelsevierpure.com

The structure of the diamine monomer is a critical determinant of the final polymer's properties. The reactivity of the amine groups can be influenced by the nature of the substituents on the monomer's backbone. mdpi.com For this compound, the aliphatic chain ensures flexibility, while the phenyl groups introduce steric hindrance that can modulate the polymerization kinetics.

Development of Polyamide Structures with Enhanced Properties

The incorporation of specific structural features into diamine monomers is a key strategy for developing high-performance polyamides with enhanced properties such as improved solubility, modified thermal characteristics, and specific mechanical responses. mdpi.com The structure of this compound is particularly noteworthy for its combination of a flexible aliphatic spacer and bulky aromatic side groups.

Improved Solubility and Processability : Aromatic polyamides (aramids) are known for their exceptional strength and thermal stability but are often difficult to process due to their poor solubility in common organic solvents. mdpi.comnih.gov Introducing bulky pendant groups, such as the phenyl groups in this compound, disrupts the regular, tight packing of polymer chains. csic.esmdpi.com This disruption inhibits crystallization, leading to more amorphous polymers with increased free volume. The result is significantly enhanced solubility in a range of organic solvents, which is crucial for processing and forming films or fibers. nih.govncl.res.in

Tailored Thermal Properties : The bulky side groups that improve solubility also affect the thermal properties. By hindering close chain packing, they can lower the glass transition temperature (Tg) compared to analogous polymers without such side groups. nih.gov This allows for the precise tuning of the material's service temperature and processing window.

The following table illustrates how different diamine structures influence the properties of the resulting polymers, providing context for the expected performance of materials derived from this compound.

| Diamine Type | Example Monomer | Key Structural Feature | Typical Polymer Properties | Reference |

|---|---|---|---|---|

| Linear Aliphatic | 1,6-Hexanediamine | Flexible chain, no bulky groups | Semicrystalline, high moisture absorption, good toughness (e.g., Nylon 6,6). osti.gov | nih.govosti.gov |

| Fully Aromatic | p-Phenylenediamine | Rigid, planar structure | High thermal stability, high modulus, poor solubility, difficult to process. mdpi.com | mdpi.com |

| With Bulky Pendant Groups | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Rigid backbone with very bulky, non-aromatic side group | Excellent solubility, high Tg, amorphous structure, good thermal stability. csic.es | csic.es |

| With Flexible Linkages & Pendent Groups | 5-octyloxy-N,N'-bis(4-aminophenyl)isophthalamide | Flexible ether and long alkyl side chains | Greatly enhanced solubility and processability, lower Tg, good film-forming ability. ncl.res.in | ncl.res.in |

Cross-linking Applications in Polymer Matrix Design

Diamines are widely used as cross-linking agents, or "curatives," to create thermosetting polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. researchgate.netmdpi.com The two primary amine groups of a diamine can react with functional groups on existing polymer chains to form covalent bonds that link the chains together into a three-dimensional matrix.

Common applications include:

Epoxy Resins : Diamines are standard curing agents for epoxy resins. The amine hydrogens react with the epoxide rings in a ring-opening addition reaction, forming a rigid, cross-linked network without the release of byproducts. mdpi.com

Polyimides : Diamines can be used to cross-link fully imidized polyimide chains. researchgate.net The amine groups react with the carbonyl groups of the imide ring, opening the ring to form amide linkages. This process can enhance the material's resistance to plasticization by gases like CO2 and improve its size-sieving ability for membrane applications. researchgate.netmdpi.com

The structure of the cross-linking diamine plays a critical role in determining the final properties of the network. researchgate.netrug.nl The use of a diamine like this compound would introduce specific characteristics:

Cross-link Distance : The six-carbon chain length would define the distance between the cross-linked polymer chains, influencing the flexibility and glass transition temperature of the resulting thermoset.

Steric Hindrance : The bulky phenyl side groups can introduce steric hindrance, potentially slowing the curing reaction compared to a linear aliphatic diamine like 1,6-hexanediamine. nih.govfrontiersin.org This hindrance would also affect the final network topology by creating more free volume, which could be leveraged to tune properties like dielectric constant or moisture absorption. The presence of a bulky aromatic ring can increase the interlayer distance in composite materials. nih.govfrontiersin.org

Contributions to Thermally Stable Material Development

The thermal stability of a polymer is intrinsically linked to the chemical structure of its monomeric units. Introducing aromatic components is a well-established method for enhancing the thermal resistance of polymers. uctm.edutudelft.nl The phenyl rings in this compound are expected to contribute positively to the thermal stability of polymers derived from it. Aromatic C-C and C-H bonds are stronger and more resistant to thermal degradation than their aliphatic counterparts. Polyamides containing phenyl rings in their backbone generally exhibit enhanced stiffness and thermal stability. uctm.edu

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. Key metrics include Td5% or Td10%, the temperatures at which 5% or 10% weight loss occurs. The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is another critical parameter.

The incorporation of aromatic and bulky groups via the diamine monomer has a predictable effect on these properties. While bulky groups can sometimes lower the Tg by disrupting chain packing, the inherent stability of the aromatic rings themselves helps maintain a high decomposition temperature. mdpi.com For instance, studies on aromatic polyamides with bulky side groups consistently show high decomposition temperatures (Td10% often above 450-500°C), demonstrating excellent thermal resistance. mdpi.comresearchgate.net

The table below presents thermal data for various polyamides and polyimides, highlighting the influence of the diamine monomer's structure on thermal performance.

| Polymer Type | Diamine Monomer Used | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10%) | Reference |

|---|---|---|---|---|

| Aromatic Polyamide | 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene | 237–254 °C | >450 °C | mdpi.com |

| Aromatic Polyamide | Diamines with bulky xanthene groups | 236–298 °C | 490–535 °C (in N₂) | mdpi.com |

| Fluorinated Polyimide | Various diamines with amide, ether, and ester groups | 296–388 °C | 495–539 °C (in N₂) | mdpi.com |

| Copoly(amide imide) | m-Substituted N,N′-[2,2′-bis(trifluoromethyl)-4,4′-biphenylene]bis(aminobenzamide) | ~330 °C | ~510 °C (in N₂) | rsc.org |

| Semi-aromatic Polyamide | 1,13-Tridecane diamine (with Terephthalic acid) | 90 °C | Not specified | osti.gov |

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Conformational Landscapes and Stereoelectronic Effects

The three-dimensional structure of 1,6-Diphenylhexane-2,5-diamine is crucial to its function, particularly in the realm of stereoselective synthesis. Theoretical investigations into its conformational landscape aim to identify the most stable arrangements of its atoms and the energy barriers between different conformations. The flexibility of the hexane (B92381) backbone, coupled with the steric bulk of the phenyl groups, gives rise to a complex potential energy surface.

Stereoelectronic effects also play a critical role in dictating the preferred conformations. These effects arise from the interaction between electron orbitals. In this compound, the lone pairs of the nitrogen atoms can interact with adjacent sigma bonds, influencing bond lengths, bond angles, and ultimately, the conformational preferences. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify these interactions. nih.gov For instance, hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of neighboring C-C or C-H bonds can stabilize certain conformers over others. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, this is particularly relevant for understanding its interactions with metal catalysts or biological macromolecules. While specific protein targets for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active diamines suggests its potential as a ligand for various receptors or enzymes.

In a hypothetical molecular docking study, this compound could be docked into the active site of a target protein. The simulation would explore various binding poses, and a scoring function would be used to estimate the binding affinity for each pose. This process can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex.

For example, a hypothetical docking simulation of the (2R,5R)-enantiomer of this compound against a catalytic protein could yield the following illustrative data:

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR82, ASP120, PHE210 |

| 2 | -7.9 | TRP55, LEU150 |

| 3 | -7.2 | HIS90, VAL180 |

This data is purely illustrative to demonstrate the output of a molecular docking simulation.

Such simulations can provide valuable insights for the rational design of more potent and selective ligands. nih.gov

Prediction of Reaction Mechanisms and Selectivity in Catalytic Systems

This compound and its derivatives are often employed as chiral ligands in asymmetric catalysis. Computational chemistry plays a pivotal role in elucidating the mechanisms of these catalytic reactions and in understanding the origins of enantioselectivity. nih.gov Density functional theory (DFT) is a particularly powerful tool for modeling the transition states of chemical reactions, which are critical for determining reaction rates and selectivity. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and the factors that control the stereochemical outcome of the reaction. For a reaction catalyzed by a metal complex of this compound, computational studies can model the coordination of the reactants to the metal center, the bond-forming or bond-breaking steps, and the release of the product.

The chiral environment created by the diamine ligand is essential for inducing enantioselectivity. DFT calculations can reveal how the specific conformation of the ligand-metal complex favors the approach of the substrate from one direction over the other, leading to the preferential formation of one enantiomer of the product. researchgate.net These computational predictions can be invaluable in the design of new and more effective catalysts for asymmetric synthesis. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure of this compound, which in turn governs its reactivity. Methods like DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). icm.edu.pl

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO can indicate the sites most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is typically localized on the nitrogen atoms, reflecting their nucleophilic character.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. icm.edu.pl Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the regions around the nitrogen atoms. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

The following table presents hypothetical data from a quantum chemical calculation on this compound:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 1.2 D |

This data is for illustrative purposes only.

These quantum chemical insights are crucial for predicting the molecule's behavior in chemical reactions and for designing new derivatives with tailored electronic properties. dntb.gov.ua

Exploration of Molecular Interactions in Chemical Biology

Interactions with Biomolecules: A Chemical Perspective

The interaction of Cobicistat with CYP3A4, a major enzyme involved in drug metabolism, is characterized by a combination of hydrophobic and aromatic interactions. nih.gov The phenyl groups of the 1,6-diphenylhexane (B86448) backbone are believed to play a significant role in orienting the molecule within the active site of the enzyme, facilitating these non-covalent interactions. nih.gov The chiral centers of the diamine core dictate the specific three-dimensional arrangement of these phenyl groups, which is crucial for optimal binding and selectivity. jecibiochem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H26Cl2N2 | jecibiochem.com |

| Molecular Weight | 341.32 g/mol | jecibiochem.com |

| Appearance | White to off-white crystalline solid | jecibiochem.com |

| Solubility | Soluble in methanol (B129727) and ethanol; certain solubility in water | jecibiochem.com |

| LogP (neutral form) | ~5.91 | jecibiochem.com |

Mechanistic Insights into Molecular Binding and Modulation

The mechanism of action of Cobicistat offers a detailed view of how a molecule containing the 1,6-diphenylhexane-2,5-diamine scaffold can modulate the function of a biomolecule. Cobicistat acts as a mechanism-based inhibitor of CYP3A4. drugs.com This means that it is metabolized by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.

However, the initial binding is non-covalent and is driven by the structural features of the molecule. For Cobicistat, and by extension the 1,6-diphenylhexane core, the binding to the CYP3A4 active site is a critical first step. Research on the interaction of ritonavir (B1064), a related molecule, with CYP3A4 has identified key amino acid residues involved in binding, including Arg105, Ser119, Ile369, Ala370, and Met371. wikipedia.org These interactions are likely to be similar for Cobicistat and are influenced by the positioning of the phenyl groups of the diphenylhexane moiety.

The C2-symmetric nature of the this compound core is essential for the precise positioning of the side chains that interact with the enzyme. This stereochemical control ensures a high degree of complementarity between the inhibitor and the active site, contributing to the potency of the inhibition.

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| CYP3A4 | 0.24 | nih.gov |

| CYP3A (general) | 0.15 | wikipedia.org |

Design Principles for Biologically Active Derivatives

The development of Cobicistat from the structural template of ritonavir exemplifies key design principles for creating biologically active derivatives based on the this compound scaffold. A primary principle is the separation of desired and undesired biological activities. Ritonavir possesses both anti-HIV activity and CYP3A inhibitory effects. wikipedia.org By modifying the structure, specifically by removing the backbone hydroxyl group critical for binding to HIV protease, Cobicistat was designed to be a selective CYP3A inhibitor devoid of anti-HIV activity. nih.gov This targeted design reduces the risk of developing viral resistance to the pharmacoenhancer itself. patsnap.com

Another design principle involves optimizing the physicochemical properties of the molecule. The substitution of the valine moiety in ritonavir with a 2-morpholinoethyl group in Cobicistat enhances aqueous solubility and reduces cross-reactivity with other cytochrome P450 isoforms, leading to a more favorable drug interaction profile. nih.govwikipedia.org

Furthermore, the chiral integrity of the this compound core is a fundamental design element. The (2R, 5R) configuration is crucial for the desired biological activity of Cobicistat, highlighting the importance of stereochemistry in drug design. jecibiochem.com This underscores the principle that maintaining a specific three-dimensional structure is often paramount for achieving high-affinity and selective interactions with a biological target. The use of this chiral scaffold allows for the precise spatial arrangement of functional groups that engage in key binding interactions with the target biomolecule.

Environmental Chemistry and Sustainability Aspects in Research

Methodologies for Screening-Level Emission Assessment

Screening-level emission assessments are crucial for identifying chemicals that may pose a risk to the environment, especially for compounds with limited available data. cyf-kr.edu.plresearchgate.net These assessments utilize models to estimate the environmental fate, transport, and potential exposure of a chemical based on a unit emission rate. cyf-kr.edu.pl

Another key methodology is the use of Quantitative Structure-Activity Relationships (QSARs). nih.govecetoc.orgeuropa.eu QSARs are mathematical models that predict the physicochemical, biological, and environmental fate properties of compounds based on their chemical structure. europa.eu These models are valuable for screening potential new chemical structures even before they are synthesized, offering a fast and cost-effective way to estimate environmental fate and effects. ecetoc.org For a compound like 1,6-Diphenylhexane-2,5-diamine, QSARs could be employed to estimate properties such as water solubility, octanol-water partition coefficient (Kow), and biodegradation rates, which are critical inputs for environmental risk assessments. nih.govecetoc.org

The general process for a screening-level emission assessment is outlined below:

| Step | Description | Key Parameters |

| 1. Data Collection | Gather available physicochemical and toxicological data for the target chemical or structurally similar compounds. | Molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow), biodegradation rate. |

| 2. Emission Estimation | Estimate the potential release of the chemical into the environment from various sources. Generic emission estimation methods are often used in the absence of specific data. oup.com | Production volume, use patterns, physical state of the substance. |

| 3. Environmental Fate Modeling | Use multimedia fate models to predict the partitioning and persistence of the chemical in different environmental compartments (air, water, soil). | Partition coefficients (Koc, Kow), degradation half-lives (in air, water, soil). |

| 4. Exposure Assessment | Estimate the potential exposure concentrations in the environment (Predicted Environmental Concentration - PEC). | Environmental concentrations in various media. |

| 5. Risk Characterization | Compare the PEC with the Predicted No-Effect Concentration (PNEC) to determine a risk quotient (RQ). An RQ greater than 1 indicates a potential risk. | PEC, PNEC, Risk Quotient (RQ = PEC/PNEC). |

Frameworks for Chemical Prioritization in Environmental Contexts

Chemical prioritization is a systematic process used by regulatory agencies and researchers to identify and rank chemicals that require further investigation or risk management. oup.comnih.govrsc.orgresearchgate.net These frameworks are essential for managing the large number of chemicals in commerce, many of which have limited environmental data. researchgate.net

A common approach to chemical prioritization is based on a substance's intrinsic properties, particularly its Persistence, Bioaccumulation, and Toxicity (PBT) characteristics. nih.gov Chemicals that are persistent in the environment, bioaccumulate in organisms, and are toxic are considered high-priority candidates for risk assessment and management. nih.gov

The United Nations Environmental Assembly has recognized the global concerns associated with chemical pollution and supports a risk-based prioritization of issues and actions for environmental and human health protection. oup.com

A generalized framework for chemical prioritization often includes the following components:

| Prioritization Category | Subcategories/Criteria | Rationale |

| Hazard | Persistence (P), Bioaccumulation (B), Toxicity (T) | Identifies chemicals with intrinsic properties that could lead to adverse environmental or health effects. nih.gov |

| Exposure | Production Volume, Release Potential, Environmental Fate | Considers the likelihood of a chemical entering and remaining in the environment. |

| Risk | Combination of Hazard and Exposure | Provides a more comprehensive assessment by considering both the intrinsic properties of a chemical and its potential to cause harm based on exposure levels. |

In the context of this compound, a prioritization exercise would involve estimating its PBT properties, likely through QSAR modeling in the absence of experimental data. The presence of two phenyl groups suggests some degree of persistence, while the diamine functionality could influence its toxicity and environmental interactions.

Studies on Environmental Pathways and Fate

The environmental pathways and fate of a chemical describe its movement and transformation in the environment. For this compound, its structure, containing both aromatic rings and a flexible hexane (B92381) chain with amine groups, suggests a complex environmental behavior influenced by the properties of both aromatic amines and n-alkanes.

Aromatic Amines: Aromatic amines are a significant class of industrial and environmental chemicals. imrpress.comnih.gov Their environmental fate is varied; some, like certain anilines derived from pesticides, are considered persistent. acs.orgnih.gov Aromatic amines can be introduced into the environment through industrial wastewater and are known to be partially responsible for the genotoxic traits of such effluents. acs.orgnih.gov Their primary removal pathways from the environment are often biodegradation, while abiotic processes like oxidation and photolysis are generally less significant. nih.gov Due to their solubility, some aromatic amines can permeate through soil and contaminate groundwater. imrpress.com

n-Alkanes: The hexane backbone of this compound suggests that its environmental fate will also be influenced by processes that affect alkanes. The biodegradation of n-alkanes is a well-studied process in both aquatic and soil environments. nih.gov Microorganisms can utilize alkanes as a source of carbon and energy, breaking them down through various oxidative pathways. nih.gov The initial step in the aerobic degradation of alkanes is typically hydroxylation, catalyzed by enzymes known as alkane hydroxylases. nih.gov

The potential environmental fate of this compound is likely a combination of the pathways affecting its constituent parts. The aromatic rings may undergo microbial degradation pathways similar to other aromatic compounds, while the hexane chain could be susceptible to oxidation and cleavage by microorganisms. The presence of the amine groups will also significantly influence its chemical properties, such as its basicity and potential for forming salts, which in turn affects its solubility and partitioning in the environment.

| Compound Class | Key Environmental Fate Processes | Potential Relevance to this compound |

| Aromatic Amines | Biodegradation, Sorption to soil and sediment, Potential for persistence. imrpress.comacs.orgnih.gov | The phenylamine moieties suggest these processes will be relevant. |

| n-Alkanes | Aerobic and anaerobic biodegradation, Volatilization (for shorter chains). nih.govnih.gov | The hexane backbone suggests biodegradation pathways for alkanes could be involved. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.